1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
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Overview
Description
1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound that features a urea moiety linked to a phenethyl group and a thiophene-substituted cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves the reaction of a phenethyl isocyanate with a thiophene-substituted cyclopentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:
Preparation of Phenethyl Isocyanate: Phenethylamine is reacted with phosgene or a phosgene substitute to form phenethyl isocyanate.
Formation of the Urea Derivative: The phenethyl isocyanate is then reacted with 1-(thiophen-3-yl)cyclopentylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring may play a crucial role in binding to these targets, while the urea moiety could facilitate interactions with hydrogen-bonding sites.
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-(2-(thiophen-3-yl)ethyl)urea: Similar structure but with an ethyl linker instead of a cyclopentyl group.
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea: Similar structure but with a phenyl group instead of a phenethyl group.
Uniqueness
1-Phenethyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is unique due to the presence of both a phenethyl group and a thiophene-substituted cyclopentyl group. This combination of structural features may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-18(20-12-8-16-6-2-1-3-7-16)21-15-19(10-4-5-11-19)17-9-13-23-14-17/h1-3,6-7,9,13-14H,4-5,8,10-12,15H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDKHIWCCJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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